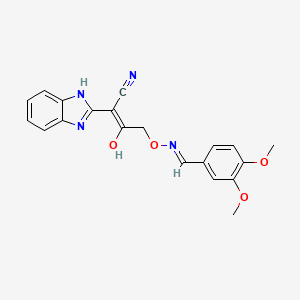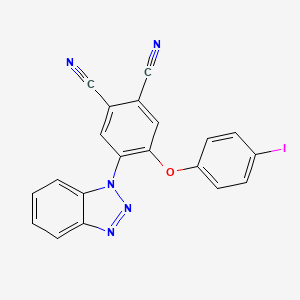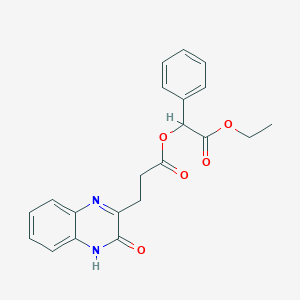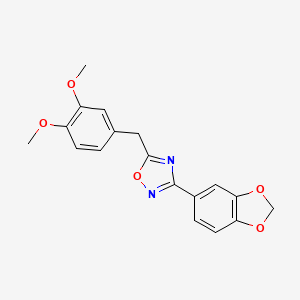
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(3,4-dimethoxy-benzylideneaminooxy)-3-oxo-butyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)-2-OXOPROPYL CYANIDE is a complex organic compound that features a benzimidazole core, a dimethoxyphenyl group, and a cyanide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)-2-OXOPROPYL CYANIDE typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and dimethoxybenzaldehyde. The reaction conditions may involve:
Condensation reactions: To form the benzimidazole core.
Amination reactions: To introduce the aminooxy group.
Cyanation reactions: To introduce the cyanide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)-2-OXOPROPYL CYANIDE can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Where the compound is reduced, potentially altering the functional groups.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with different functional groups, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological molecules.
Medicine: Potentially as a pharmaceutical intermediate or active ingredient.
Industry: In the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Interacting with receptors: Modulating biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds with similar core structures.
Dimethoxyphenyl compounds: Compounds with similar functional groups.
Cyanide-containing compounds: Compounds with similar reactivity.
Uniqueness
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)-2-OXOPROPYL CYANIDE is unique due to its specific combination of functional groups and structural features, which may confer unique reactivity and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H18N4O4 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxy-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C20H18N4O4/c1-26-18-8-7-13(9-19(18)27-2)11-22-28-12-17(25)14(10-21)20-23-15-5-3-4-6-16(15)24-20/h3-9,11,25H,12H2,1-2H3,(H,23,24)/b17-14-,22-11+ |
Clave InChI |
VUIWZTMXGGSYEL-UMAOCNJASA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NOCC(=C(C#N)C2=NC3=CC=CC=C3N2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B10873777.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10873782.png)
![N-(4-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10873785.png)

![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B10873796.png)
![4-cyclohexyl-11-(2,5-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10873811.png)

![8-(4-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B10873822.png)
![12-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10873827.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10873829.png)
![2-[(4-Methoxybenzoyl)amino]-N~1~-(1-{[2-(4-methoxybenzoyl)hydrazino]carbonyl}propyl)benzamide](/img/structure/B10873832.png)


![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10873839.png)
